Benzyl 3-methoxyphenyl ether Benzyl 3-methoxyphenyl ether
Brand Name: Vulcanchem
CAS No.: 19962-23-3
VCID: VC20745298
InChI: InChI=1S/C14H14O2/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3
SMILES: COC1=CC(=CC=C1)OCC2=CC=CC=C2
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol

Benzyl 3-methoxyphenyl ether

CAS No.: 19962-23-3

Cat. No.: VC20745298

Molecular Formula: C14H14O2

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-methoxyphenyl ether - 19962-23-3

Specification

CAS No. 19962-23-3
Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
IUPAC Name 1-methoxy-3-phenylmethoxybenzene
Standard InChI InChI=1S/C14H14O2/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3
Standard InChI Key PEQHTFRPJFPOFM-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)OCC2=CC=CC=C2
Canonical SMILES COC1=CC(=CC=C1)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structure

Benzyl 3-methoxyphenyl ether (CAS 19962-23-3) is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol. Structurally, it consists of a benzyl group connected via an oxygen atom to a 3-methoxyphenyl moiety. The compound typically maintains a purity of approximately 95% in commercial research applications.

Physical and Chemical Properties

The essential physical and chemical characteristics of Benzyl 3-methoxyphenyl ether are summarized in the following table:

PropertyValue
CAS Number19962-23-3
Molecular FormulaC₁₄H₁₄O₂
Molecular Weight214.26 g/mol
Typical Purity95%
IUPAC NameBenzyl 3-methoxyphenyl ether
StructureBenzyl group linked to 3-methoxyphenyl via oxygen

Synthetic Methodologies

Benzyl Ether Formation Principles

The synthesis of benzyl ethers, including Benzyl 3-methoxyphenyl ether, has been facilitated by the development of specialized reagents that operate under mild, neutral conditions. One such approach involves the use of 2-Benzyloxy-1-methylpyridinium triflate (1), which has emerged as a particularly effective reagent for benzyl ether synthesis .

Specialized Synthetic Approaches

The formation of Benzyl 3-methoxyphenyl ether would typically involve the reaction between a benzyl source (such as benzyl bromide) and 3-methoxyphenol. The reaction can be facilitated through various methods:

  • N-Methylation of 2-benzyloxypyridine to produce an active benzylating agent in situ, which can then transfer the benzyl group to the phenolic oxygen

  • Application of 2-Benzyloxy-1-methylpyridinium triflate, which releases an electrophilic benzyl species upon warming that reacts with phenols under neutral conditions

These methodologies are particularly valuable when working with substrates containing sensitive functional groups that might be compromised under traditional benzylation conditions.

Applications in Organic Synthesis

Protecting Group Chemistry

Benzyl 3-methoxyphenyl ether serves as a valuable protecting group in organic synthesis, particularly for complex molecules with multiple reactive sites. The benzyl ether functionality provides several advantages in synthetic chemistry:

  • Selective Protection: The compound allows for selective protection of hydroxyl groups in polyfunctional molecules, enabling complex synthetic pathways without interference from other reactive sites

  • Stability Profile: Benzyl ethers exhibit stability under various reaction conditions, making them suitable for multi-step synthetic sequences

  • Deprotection Options: Various methods exist for the deprotection of benzyl ethers, including oxidative cleavage using nitroxyl radicals or catalytic systems that facilitate the conversion back to the parent alcohols or phenols

As organic and medicinal chemists tackle increasingly complex synthetic targets, specialized protecting groups like Benzyl 3-methoxyphenyl ether become essential components of the synthetic toolkit .

Comparative Analysis with Related Compounds

Structural Relationships

The structural elements of Benzyl 3-methoxyphenyl ether relate to several compounds in chemical databases:

  • The 3-methoxyphenyl component features prominently in various bioactive compounds

  • The benzyl ether linkage represents a common structural motif in pharmaceutical agents and synthetic intermediates

  • Related compounds like 3-Methoxybenzyl alcohol (CAS 6971-51-3) share structural features and may serve as precursors in synthetic pathways

Research Significance and Future Directions

The current body of research on Benzyl 3-methoxyphenyl ether points to several promising directions for future investigation:

  • Expanded evaluation of its potential antimicrobial properties, particularly against resistant pathogens

  • Further exploration of anticancer mechanisms and potential therapeutic applications

  • Development of novel synthetic methodologies using this compound as an intermediate

  • Structure-activity relationship studies to optimize biological activity

  • Safety and toxicological profiling to establish its suitability for pharmaceutical applications

As pharmaceutical research continues to explore new chemical space, compounds like Benzyl 3-methoxyphenyl ether may become increasingly important as both synthetic tools and potential bioactive molecules.

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